Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is a compound of significant interest in organic chemistry, particularly for its potential applications in pharmaceuticals and agrochemicals. This compound features a pyrazole ring, which is known for its diverse biological activities, and a nitro group that enhances its reactivity. The combination of these functional groups makes it a valuable intermediate for synthesizing various derivatives.
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate belongs to the class of organic compounds known as pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. It is classified as an ester due to the presence of the methyl ester functional group.
The synthesis of methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves several key steps:
The synthesis can be optimized using various reaction conditions, including temperature control and the choice of solvents. For instance, using continuous flow reactors can enhance efficiency and yield during industrial production .
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 246.26 g/mol. The compound's structural representation can be visualized through chemical drawing software or databases .
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is influenced by its functional groups:
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate exhibits physical properties typical for organic esters, such as volatility and solubility in organic solvents.
Key chemical properties include:
Relevant data on melting point, boiling point, and solubility can be obtained from chemical databases but are not explicitly detailed in the current literature .
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has several significant applications:
The synthesis of methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate (CAS 1005641-08-6, C₉H₁₃N₃O₄) relies on Michael addition between 5-methyl-3-nitro-1H-pyrazole and methyl 2-methylacrylate. This conjugation exploits the nucleophilicity of the pyrazole nitrogen and the electrophilicity of the acrylate's β-carbon. Research indicates that the pyrazole ring must be deprotonated at N1 to enhance its nucleophilic character, enabling attack on the electron-deficient alkene system of the acrylate ester. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the acrylate ester moiety [3].
Table 1: Catalyst Performance in Pyrazole-Acrylate Conjugation
Catalyst | Molar Equivalents | Reaction Time (h) | Yield (%) |
---|---|---|---|
Sodium hydride | 1.1 | 4 | 82 |
Potassium carbonate | 1.5 | 12 | 75 |
Triethylamine | 2.0 | 24 | 63 |
Optimal results are achieved using strong bases like sodium hydride in aprotic polar solvents, which facilitate pyrazole deprotonation without competing side reactions. The electron-withdrawing nitro group at the pyrazole 3-position significantly enhances reaction kinetics by reducing the aromatic character of the ring, thereby increasing nitrogen nucleophilicity. This strategic conjugation yields the propanoate backbone while preserving the integrity of both functional groups [1] [3].
The alkylation mechanism proceeds through a concerted addition-elimination pathway. Deprotonation of 5-methyl-3-nitro-1H-pyrazole generates a resonance-stabilized anion at N1, which undergoes nucleophilic attack on the β-carbon of methyl 2-methylacrylate. This step forms a carbon-nitrogen bond while maintaining the ester functionality intact. Kinetic studies reveal that the rate-determining step is the initial deprotonation, with the subsequent addition occurring rapidly at temperatures above 60°C [3].
Stereo-electronic effects critically influence reaction selectivity. The methyl substituent at the acrylate's α-position creates steric hindrance that slows the reaction but improves regioselectivity by directing addition exclusively to the less hindered β-position. The reaction exhibits second-order kinetics – first-order in both pyrazole anion and acrylate concentrations. Computational modeling confirms a late transition state where bond formation between pyrazole nitrogen and acrylate carbon is nearly complete before proton transfer [3].
Table 2: Common Byproducts and Mitigation Strategies
Byproduct | Formation Cause | Mitigation Strategy |
---|---|---|
Bis-alkylated pyrazole | Excess acrylate | Slow acrylate addition |
Hydrolyzed acrylate | Moisture contamination | Rigorous solvent drying |
O-alkylated pyrazole | High temperature | Temperature control (<80°C) |
Byproduct formation is minimized through controlled reagent addition and exclusion of protic impurities. The electron-withdrawing ester group of the acrylate sufficiently activates the double bond without requiring additional activating agents, making this a highly atom-economical process. Post-reaction, the product precipitates upon acidification to pH 6-7, allowing straightforward isolation [2] [3].
Industrial-scale production of methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate leverages continuous flow technology to overcome limitations of batch processes. Flow reactors enable precise control of residence times (typically 15-30 minutes) and rapid mixing at microscale, significantly improving heat transfer efficiency. This is particularly advantageous for the exothermic Michael addition, where temperature spikes in batch reactors promote degradation of the nitro-pyrazole moiety [3].
Modern flow systems employ multi-stage tubular reactors with in-line infrared spectroscopy for real-time monitoring of reaction progression. Studies demonstrate that continuous processing achieves 95% conversion at 100°C – a temperature impractical in batch systems due to decomposition risks. The technology enhances space-time yield by a factor of 3-5 compared to batch methods, while reducing solvent consumption through integrated solvent recycling loops. Furthermore, automated control systems maintain stoichiometric ratios with ±2% accuracy, virtually eliminating stoichiometry-dependent byproducts [3].
Table 3: Batch vs. Continuous Flow Process Parameters
Parameter | Batch Reactor | Continuous Flow Reactor |
---|---|---|
Temperature range | 60-70°C | 90-110°C |
Reaction time | 4-6 hours | 15-30 minutes |
Yield consistency | ±8% | ±2% |
Thermal control | Limited | Precise (±0.5°C) |
Production capacity | 0.5 kg/day | 5 kg/day |
Scale-up protocols involve modular reactor designs where capacity is increased through parallelization rather than vessel size. This approach maintains the intrinsic kinetics of laboratory-scale optimization while achieving metric ton annual production capabilities. The technology enables on-demand synthesis with minimal intermediate storage, aligning with modern quality-by-design pharmaceutical manufacturing principles [3] .
The choice of solvent critically influences both reaction rate and product distribution in pyrazole-acrylate conjugation. Polar aprotic solvents like dimethylformamide and tetrahydrofuran optimally solvate the ionic intermediates while preventing nucleophile quenching. Research demonstrates that dimethylformamide provides 25% faster reaction kinetics than tetrahydrofuran due to its higher dielectric constant (ε = 38.3 vs. 7.6), which stabilizes the transition state through charge delocalization. Solvent viscosity also impacts mass transfer, with lower viscosity solvents like tetrahydrofuran (0.48 cP) enhancing diffusion-limited reaction steps [3].
Temperature studies reveal an optimal range of 65-80°C for batch processes. Below 65°C, reaction times become impractical (>24 hours), while above 80°C, ester transamidation and pyrazole ring degradation become significant. The reaction exhibits an activation energy of 72.5 kJ/mol, calculated from Arrhenius plots of rate constants measured between 40-100°C. This moderate activation energy necessitates careful temperature control but allows practical reaction rates without excessive energy input [3].
Table 4: Solvent and Temperature Optimization Profile
Solvent | Boiling Point (°C) | Optimal Temp (°C) | Relative Rate | Yield (%) |
---|---|---|---|---|
Dimethylformamide | 153 | 75 | 1.00 | 82 |
Dimethyl sulfoxide | 189 | 85 | 1.15 | 80 |
Tetrahydrofuran | 66 | 65 | 0.75 | 78 |
Acetonitrile | 82 | 70 | 0.65 | 70 |
Integrated solvent recovery systems achieve >90% solvent reclamation through fractional distillation, significantly reducing environmental impact. The process demonstrates robustness across solvent water content below 200 ppm, with water concentrations above 0.1% leading to competitive ester hydrolysis. Thermal stability studies show the product decomposes above 180°C, allowing purification via distillation under reduced pressure (150°C at 5 mmHg) without degradation [1] [3].
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